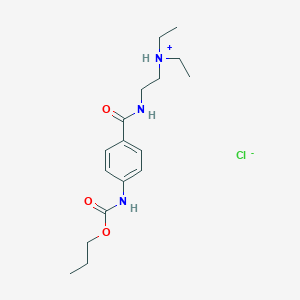
Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C17H28ClN3O3 and its molecular weight is 357.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du TM5441 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. Les étapes clés comprennent:
Formation de la structure de base: Ceci implique la réaction de l'acide 5-chloro-2-nitrobenzoïque avec la 3-(furan-3-yl)aniline pour former un composé intermédiaire.
Réduction et acylation: Le groupe nitro est réduit en amine, suivie d'une acylation avec de l'acide 2-oxoéthoxyacétique pour introduire le groupe acétamido.
Étapes finales: L'intermédiaire est ensuite mis en réaction avec des réactifs appropriés pour former le produit final, le TM5441.
Méthodes de production industrielle
La production industrielle du TM5441 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Cela inclut le contrôle de la température, de la pression et l'utilisation de catalyseurs pour faciliter les réactions .
Analyse Des Réactions Chimiques
Types de réactions
Le TM5441 subit diverses réactions chimiques, notamment:
Oxydation: Le TM5441 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction: Le groupe nitro du composé intermédiaire est réduit en amine pendant la synthèse.
Substitution: Des groupes fonctionnels peuvent être substitués pour modifier les propriétés du composé.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction: Des agents réducteurs tels que l'hydrogène gazeux et le palladium sur carbone sont utilisés.
Substitution: Des réactifs comme les chlorures d'acyle et les amines sont utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés du TM5441, qui peuvent être utilisés pour des recherches et un développement ultérieurs .
Applications de la recherche scientifique
Le TM5441 a un large éventail d'applications de recherche scientifique, notamment:
Chimie: Utilisé comme composé modèle pour étudier l'inhibition des protéines serpine.
Biologie: Etudié pour son rôle dans la régulation de la coagulation sanguine et le remodelage des tissus.
Médecine: Recherché pour des applications thérapeutiques potentielles dans des affections telles que la stéatose hépatique, la néphropathie diabétique et le cancer
Industrie: Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques.
Mécanisme d'action
Applications De Recherche Scientifique
TM5441 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of serpin proteins.
Biology: Investigated for its role in regulating blood clotting and tissue remodeling.
Medicine: Researched for potential therapeutic applications in conditions like hepatic steatosis, diabetic nephropathy, and cancer
Industry: Utilized in the development of new drugs and therapeutic agents.
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité du TM5441
Propriétés
Numéro CAS |
109966-65-6 |
|---|---|
Formule moléculaire |
C17H28ClN3O3 |
Poids moléculaire |
357.9 g/mol |
Nom IUPAC |
diethyl-[2-[[4-(propoxycarbonylamino)benzoyl]amino]ethyl]azanium;chloride |
InChI |
InChI=1S/C17H27N3O3.ClH/c1-4-13-23-17(22)19-15-9-7-14(8-10-15)16(21)18-11-12-20(5-2)6-3;/h7-10H,4-6,11-13H2,1-3H3,(H,18,21)(H,19,22);1H |
Clé InChI |
RPNBKFGQZFKPEK-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)NC1=CC=C(C=C1)C(=O)NCC[NH+](CC)CC.[Cl-] |
SMILES canonique |
CCCOC(=O)NC1=CC=C(C=C1)C(=O)NCC[NH+](CC)CC.[Cl-] |
Synonymes |
Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















